cccp cccp CCCP is a member of the class of monochlorobenzenes that is benzene substituted by 2-(1,3-dinitrilopropan-2-ylidene)hydrazinyl and chloro groups at positions 1 and 3, respectively. It is a mitochondrial depolarizing agent that induces reactive oxygen species mediated cell death. It has a role as a geroprotector, an antibacterial agent and an ionophore. It is a nitrile, a hydrazone and a member of monochlorobenzenes. It is functionally related to a hydrazonomalononitrile.
Carbonyl cyanide m-chlorophenyl hydrazone is a chemical compound of cyanide.
A proton ionophore. It is commonly used as an uncoupling agent and inhibitor of photosynthesis because of its effects on mitochondrial and chloroplast membranes.
Brand Name: Vulcanchem
CAS No.: 555-60-2
VCID: VC0534663
InChI: InChI=1S/C9H5ClN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H
SMILES: C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N
Molecular Formula: C9H5ClN4
Molecular Weight: 204.61 g/mol

cccp

CAS No.: 555-60-2

Cat. No.: VC0534663

Molecular Formula: C9H5ClN4

Molecular Weight: 204.61 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

cccp - 555-60-2

Specification

Description CCCP is a member of the class of monochlorobenzenes that is benzene substituted by 2-(1,3-dinitrilopropan-2-ylidene)hydrazinyl and chloro groups at positions 1 and 3, respectively. It is a mitochondrial depolarizing agent that induces reactive oxygen species mediated cell death. It has a role as a geroprotector, an antibacterial agent and an ionophore. It is a nitrile, a hydrazone and a member of monochlorobenzenes. It is functionally related to a hydrazonomalononitrile.
Carbonyl cyanide m-chlorophenyl hydrazone is a chemical compound of cyanide.
A proton ionophore. It is commonly used as an uncoupling agent and inhibitor of photosynthesis because of its effects on mitochondrial and chloroplast membranes.
CAS No. 555-60-2
Molecular Formula C9H5ClN4
Molecular Weight 204.61 g/mol
IUPAC Name 2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile
Standard InChI InChI=1S/C9H5ClN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H
Standard InChI Key UGTJLJZQQFGTJD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N
Canonical SMILES C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N
Appearance Solid powder

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